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Compound of Interest

Compound Name: 3-Formyilcrotyl acetate

Cat. No.: B077990

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-
Formylcrotyl Acetate, a key intermediate in various chemical syntheses, including the
industrial production of Vitamin A. This document outlines the characteristic Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for
acquiring these spectra, and a visualization of a key chemical transformation involving this
compound.

Spectroscopic Data

The structural integrity and purity of 3-Formylcrotyl Acetate can be effectively determined
using NMR and IR spectroscopy. The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H and 3C NMR Spectroscopic Data for 3-Formylcrotyl Acetate
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Nucleus Chemical Shift (d) / ppm Assignment

1H 95-9.8 Aldehyde proton (-CHO)[1]

1H 41-43 Methylene protons (-OCH2)[1]
1H 1.8-21 Methyl protons (-CHs)[1]

Aldehyde carbonyl carbon (-
CHO)[1]

BC 190 - 200

Ester carbonyl carbon (-COO-)
[1]

13C 170-175

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for 3-Formylcrotyl Acetate

Wavenumber (cm—1) Functional Group Vibrational Mode
~2820 Aldehyde C-H[1] Stretching
~1720 Ester C=0[1] Stretching

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of 3-
Formylcrotyl Acetate.

NMR Spectroscopy Protocol

Objective: To acquire *H and 3C NMR spectra of 3-Formylcrotyl Acetate for structural
elucidation and purity assessment.

Materials and Equipment:

o 3-Formylcrotyl Acetate sample
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Deuterated chloroform (CDClIs)

NMR tubes (5 mm)

Pipettes and vials

NMR spectrometer (e.g., 400 MHz or 500 MHz)

Procedure:

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of the 3-Formylcrotyl Acetate sample.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a
clean, dry vial.

o Transfer the solution into a 5 mm NMR tube using a pipette.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve homogeneity and optimal resolution.
o Tune and match the probe for both *H and 3C frequencies.
e 1H NMR Spectrum Acquisition:

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a standard single-pulse experiment.

o Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16
scans).
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o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak of CDCls (& 7.26 ppm).

e 13C NMR Spectrum Acquisition:

o Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., O-
220 ppm).

o Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance
sensitivity.

o Acquire a larger number of scans compared to *H NMR to compensate for the lower
natural abundance of 13C (typically 1024 or more scans).

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the CDCIs solvent peak (6 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Objective: To obtain an IR spectrum of 3-Formylcrotyl Acetate to identify its characteristic
functional groups.

Materials and Equipment:

3-Formylcrotyl Acetate sample (liquid)

Fourier-Transform Infrared (FTIR) spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pipette

Procedure (Liquid Film Method):

e Sample Preparation:
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o Place a single drop of the liquid 3-Formylcrotyl Acetate onto the center of a clean, dry
salt plate.

o Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

e Spectrum Acquisition:

[e]

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

o

Acquire a background spectrum of the empty spectrometer to subtract atmospheric and
instrumental interferences.

o

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).

[¢]

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
o Data Analysis:
o Process the spectrum to identify the positions and intensities of the absorption bands.

o Correlate the observed bands with known functional group frequencies to confirm the
presence of the aldehyde and ester groups.

Key Chemical Transformation: The Wittig Reaction
in Vitamin A Synthesis

3-Formylcrotyl Acetate is a crucial C5 building block in the industrial synthesis of Vitamin A
acetate. It reacts with a C15-triphenylphosphonium salt in a Wittig reaction to form the C20
backbone of Vitamin A.
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Caption: The Wittig reaction mechanism for Vitamin A synthesis.

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the
aldehyde, forming a four-membered oxaphosphetane intermediate. This intermediate then
undergoes cycloreversion to yield the desired alkene (Vitamin A acetate) and
triphenylphosphine oxide as a byproduct.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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